molecular formula C10H10O4 B165473 2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran CAS No. 128753-82-2

2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran

Cat. No. B165473
M. Wt: 194.18 g/mol
InChI Key: LWXUSVIZJFTNRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto(3,4-b)benzofuran, also known as DMDB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of benzofurans, which have been found to possess a wide range of biological activities. The purpose of

Mechanism Of Action

The exact mechanism of action of 2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes involved in the growth and survival of cancer cells. 2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran has also been found to inhibit the production of reactive oxygen species (ROS), which are molecules that can cause cellular damage and contribute to the development of cancer.

Biochemical And Physiological Effects

2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in vitro and in vivo. 2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran has also been found to reduce the levels of oxidative stress markers, such as lipid peroxidation and protein carbonylation, in vitro and in vivo. In addition, 2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in vitro and in vivo.

Advantages And Limitations For Lab Experiments

One of the advantages of 2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran is its poor solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for 2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran.

Future Directions

There are several future directions for the research on 2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran. One area of interest is the potential use of 2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the efficacy of 2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran in animal models of cancer and to determine the optimal dosage and administration route for 2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran. Another area of interest is the potential use of 2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran as an anti-inflammatory agent. Further studies are needed to determine the mechanism of action of 2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran in reducing inflammation and to determine the optimal dosage and administration route for 2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran. Finally, further studies are needed to determine the potential side effects of 2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran and to determine the safety of the compound for use in humans.
Conclusion:
In conclusion, 2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. The compound has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Further studies are needed to determine the potential therapeutic applications of 2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran and to determine the optimal dosage and administration route for the compound.

Synthesis Methods

The synthesis of 2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran involves the reaction of 2-hydroxy-1,4-naphthoquinone with methyl vinyl ketone in the presence of a Lewis acid catalyst. This reaction yields 2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran as a yellow crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran has also been found to induce apoptosis (programmed cell death) in cancer cells through the activation of caspases, which are enzymes involved in the process of cell death.

properties

CAS RN

128753-82-2

Product Name

2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

7b-methoxy-2a-methyldioxeto[3,4-b][1]benzofuran

InChI

InChI=1S/C10H10O4/c1-9-10(11-2,14-13-9)7-5-3-4-6-8(7)12-9/h3-6H,1-2H3

InChI Key

LWXUSVIZJFTNRN-UHFFFAOYSA-N

SMILES

CC12C(C3=CC=CC=C3O1)(OO2)OC

Canonical SMILES

CC12C(C3=CC=CC=C3O1)(OO2)OC

synonyms

2A,7B-DIHYDRO-7B-METHOXY-2A-METHYL-1,2-DIOXETO(3,4-B)BENZO.

Origin of Product

United States

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